molecular formula C15H12N2O4S2 B12348815 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12348815
M. Wt: 348.4 g/mol
InChI Key: TYQDZFOBJOYSFA-VAWYXSNFSA-N
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Description

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thiazolidine ring, and a propanoic acid group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-2-oxoindole-3-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with α-haloketones to yield the thiazolidine ring. Finally, the propanoic acid group is introduced through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .

Scientific Research Applications

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring may also interact with biological molecules, contributing to the compound’s overall biological effects. These interactions can affect cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H12N2O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11+

InChI Key

TYQDZFOBJOYSFA-VAWYXSNFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)O)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O

Origin of Product

United States

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